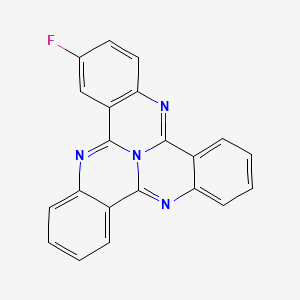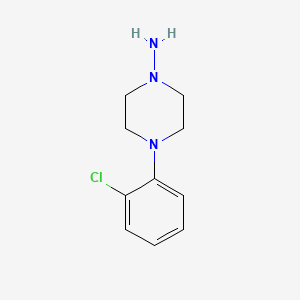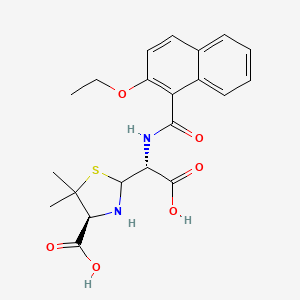
N-(2-Aminoethyl) Cyclopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine, a naturally occurring steroidal alkaloid. This compound demonstrates teratogenic properties and has been studied for its potential to reverse the effects of oncogenic mutations . It has a molecular formula of C29H46N2O2 and a molecular weight of 454.69.
Métodos De Preparación
N-(2-Aminoethyl) Cyclopamine can be synthesized using various methods. One common synthetic route involves the reduction of a precursor compound with lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions for 3 hours. The reaction is then quenched with water and aqueous potassium hydroxide, followed by extraction with chloroform and purification by flash chromatography . This method yields the compound as a colorless oil with an 88% yield .
Análisis De Reacciones Químicas
N-(2-Aminoethyl) Cyclopamine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using lithium aluminum hydride in THF.
Substitution: The aminoethyl group allows for various substitution reactions, potentially modifying the compound’s biological activity.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various organic solvents like THF and chloroform for extraction and purification . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl) Cyclopamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
N-(2-Aminoethyl) Cyclopamine exerts its effects by targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . By binding to Smo, the compound inhibits its activity, leading to the suppression of downstream signaling events that are crucial for cell proliferation and differentiation . This mechanism is particularly relevant in the context of cancer, where aberrant Hh signaling is often observed.
Comparación Con Compuestos Similares
N-(2-Aminoethyl) Cyclopamine is unique compared to other Cyclopamine derivatives due to its aminoethyl group, which enhances its biological activity and specificity. Similar compounds include:
Cyclopamine: The parent compound, known for its teratogenic effects and ability to inhibit the Hh pathway.
KAAD-Cyclopamine: A more potent derivative with enhanced activity against the Hh pathway.
Smoothened Antagonists: Various small molecules that target the Smo receptor, such as SANT and ALLO compounds.
These compounds share a common mechanism of action but differ in their potency, specificity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C29H46N2O2 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |
InChI |
InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19+,21-,22-,23-,25-,26+,27-,28-,29-/m0/s1 |
Clave InChI |
QCFBFPHBSKOKSL-QBWUJNPXSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)N(C1)CCN |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)




![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)


